molecular formula C19H19N3O3S B2912113 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895468-01-6

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2912113
CAS RN: 895468-01-6
M. Wt: 369.44
InChI Key: MLYMODAFCWCXKN-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity, making it safe for use in lab experiments. However, its limitations include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide. One direction is the further study of its mechanism of action to better understand its potential applications in various fields. Another direction is the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate its potential use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with p-tolylthiocyanate in the presence of triethylamine to form N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide. The compound is purified using column chromatography to obtain a pure product.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-3-9-16(10-4-13)26-12-11-17(23)20-19-22-21-18(25-19)14-5-7-15(24-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMODAFCWCXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

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